3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium
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Overview
Description
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium is a chemical compound known for its unique structure and properties It belongs to the class of benzothiazolium compounds, which are characterized by a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium typically involves the reaction of 2-methylbenzothiazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Methylbenzothiazole+Ethylene oxide→this compound
The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the benzothiazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted benzothiazolium derivatives.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethylbenzothiazole
- 2-Methylbenzothiazole
- 3-Hydroxyethyl-1,3-benzothiazol-3-ium
Uniqueness
3-(2-Hydroxyethyl)-2-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both a hydroxyethyl group and a methyl group on the benzothiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For instance, the hydroxyethyl group enhances its solubility in water, while the methyl group can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H12NOS+ |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)ethanol |
InChI |
InChI=1S/C10H12NOS/c1-8-11(6-7-12)9-4-2-3-5-10(9)13-8/h2-5,12H,6-7H2,1H3/q+1 |
InChI Key |
DUPDJONYRNIZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCO |
Origin of Product |
United States |
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